5-(1-benzofuran-2-yl)-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-2H-triazole |
InChI |
InChI=1S/C10H7N3O/c1-2-4-9-7(3-1)5-10(14-9)8-6-11-13-12-8/h1-6H,(H,11,12,13) |
InChI Key |
DCERZYFATQLVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NNN=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 1 Benzofuran 2 Yl 1h 1,2,3 Triazole and Its Derivatives
Strategic Retrosynthetic Analysis of the Benzofuran-1,2,3-Triazole Core Structure
The synthesis of the 5-(1-benzofuran-2-yl)-1H-1,2,3-triazole core begins with a logical retrosynthetic disconnection. The primary disconnection breaks the 1,2,3-triazole ring, a strategy facilitated by the well-established reliability of azide-alkyne cycloaddition reactions. This disconnection yields two key synthons: a 2-ethynylbenzofuran (a terminal alkyne) and an organic azide (B81097) (R-N₃). This approach is highly convergent, allowing for the independent synthesis and diversification of both fragments before their final assembly.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols for 1,2,3-Triazole Formation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent method for constructing the 1,4-disubstituted 1,2,3-triazole ring, which corresponds to the this compound when using a terminal alkyne like 2-ethynylbenzofuran. rsc.orgresearchgate.net This reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. taylorfrancis.com
Optimization of Reaction Conditions and Catalyst Systems
The success of the CuAAC reaction hinges on the careful optimization of several parameters, including the copper source, ligands, solvent, and temperature. The active catalyst is the Cu(I) ion, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate. nih.govjenabioscience.comfrontiersin.org The use of ligands is often crucial to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction. tdl.org
Various solvent systems have been successfully employed for the synthesis of benzofuran-triazole hybrids. A mixture of DMF/H₂O is commonly used, providing good solubility for a range of substrates. niscair.res.in Other systems include ethanol/water and the use of coordinating solvents or additives. researchgate.net Reactions are typically run at room temperature, highlighting the mildness of the protocol.
| Catalyst System | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| CuSO₄·5H₂O / Sodium Ascorbate | DMF/H₂O (1:1) | Room Temperature | 75-80% | niscair.res.in |
| CuI | Acetonitrile (B52724) | Not Specified | Good | beilstein-journals.org |
| CuBr / PMDETA | DMF | Not Specified | 91% | researchgate.net |
| Cu/C Heterogeneous Catalyst | Water | Room Temperature | Good to High | frontiersin.org |
Substrate Scope and Limitations for Benzofuran-Derived Alkynes and Azides
The CuAAC protocol exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the benzofuran-alkyne and the azide partner. This versatility allows for the synthesis of a large library of derivatives. For instance, prop-2-yn-1-yl benzofuran-2-carboxylate has been successfully reacted with a range of substituted aryl and benzyl (B1604629) azides, demonstrating that electron-donating and electron-withdrawing groups are well-tolerated. niscair.res.in
The reactivity can be influenced by the electronic nature of the alkyne. Electronically activated alkynes, such as propiolamides, may exhibit slightly higher reactivity. nih.gov However, for most applications, simple terminal alkynes like 2-ethynylbenzofuran are sufficiently reactive. The azide component can be aliphatic or aromatic, primary, secondary, or tertiary, although steric hindrance can sometimes slow the reaction rate. researchgate.netresearchgate.net The robustness of the reaction allows for its application in complex molecular settings without the need for extensive protecting group strategies.
| Benzofuran-Alkyne Component | Azide Component | Resulting Derivative Type | Reference |
|---|---|---|---|
| Prop-2-yn-1-yl benzofuran-2-carboxylate | Substituted aryl azides | (1-Aryl-1H-1,2,3-triazol-4-yl)methyl benzofuran-2-carboxylates | niscair.res.in |
| Prop-2-yn-1-yl benzofuran-2-carboxylate | Benzyl azides | (1-Benzyl-1H-1,2,3-triazol-4-yl)methyl benzofuran-2-carboxylates | niscair.res.in |
| 2-Ethynylbenzofuran | Various organic azides | 5-(1-Benzofuran-2-yl)-1-substituted-1H-1,2,3-triazoles | researchgate.net |
Regioselectivity Control in CuAAC
A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne (like 2-ethynylbenzofuran) and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. rsc.orgnih.gov This high degree of control is a direct consequence of the copper-catalyzed mechanism, which proceeds through a copper-acetylide intermediate, fundamentally differing from the uncatalyzed Huisgen 1,3-dipolar cycloaddition that typically produces a mixture of 1,4- and 1,5-regioisomers. For the synthesis of this compound and its N-1 substituted derivatives, this regioselectivity is crucial, ensuring the formation of a single, well-defined product without the need for complex purification to separate isomers.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Other Metal-Catalyzed Routes
While CuAAC is the dominant method for 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and complementary strategy for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com This alternative regioselectivity is achieved using ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD). unisi.itorganic-chemistry.org
The RuAAC reaction proceeds via a different mechanism involving an oxidative coupling to form a six-membered ruthenacycle intermediate. unisi.it This pathway favors the formation of the 1,5-isomer, which would be the minor or unobserved product in the thermal reaction and is not formed in the CuAAC reaction. The ability to selectively access the 1,5-regioisomer by simply changing the metal catalyst from copper to ruthenium offers immense synthetic flexibility, allowing for the targeted synthesis of either regioisomeric series of benzofuran-triazole compounds from the same set of starting materials (2-ethynylbenzofuran and an organic azide). Other metals, such as zinc, have also been reported to mediate the synthesis of 1,5-substituted triazoles. mdpi.com
Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation Adjacent to Heterocycles
Palladium catalysis is a cornerstone of modern organic synthesis and plays a vital role in both the construction of the benzofuran (B130515) precursor and the subsequent functionalization of the final benzofuran-triazole scaffold.
For the synthesis of the key 2-ethynylbenzofuran intermediate, the Sonogashira coupling is a highly effective method. This reaction couples a terminal alkyne with an aryl or vinyl halide, such as 2-iodophenol, which can then undergo intramolecular cyclization to form the benzofuran ring. bepls.com
Furthermore, palladium-catalyzed reactions are instrumental in creating C-C bonds directly on the benzofuran ring system. The direct C-H arylation of benzofurans, which typically occurs with high regioselectivity at the C2 position, is a powerful tool for synthesizing 2-arylbenzofurans. nih.govnih.govdntb.gov.ua This strategy can be employed to build the benzofuran core before the triazole is introduced. Additionally, Suzuki cross-coupling reactions, which couple an organoboron compound with an organic halide, are widely used to attach aryl or other groups to a pre-formed 2-halobenzofuran. mdpi.comdntb.gov.ua These methods provide robust pathways for introducing diversity at the C2 position of the benzofuran moiety, adjacent to the triazole linkage. While direct C-H functionalization of the triazole ring itself is less common, similar palladium-catalyzed C-H activation strategies have been applied to other heteroaromatic systems, suggesting potential for future development in functionalizing the C-4 position of the triazole ring within the benzofuran-triazole structure. rsc.orgresearchgate.net
De Novo Synthesis of the 1,2,3-Triazole Ring from Precursors Bearing the Benzofuran Moiety
The most prominent and versatile method for constructing a 1,2,3-triazole ring onto a pre-existing benzofuran scaffold is the Huisgen 1,3-dipolar cycloaddition, particularly its copper-catalyzed variant, often referred to as "click chemistry". beilstein-journals.orgmdpi.com This reaction involves the coupling of a terminal alkyne with an organic azide. beilstein-journals.org In this context, the synthesis begins with a benzofuran molecule that is functionalized to incorporate one of these reactive groups, followed by cycloaddition to build the triazole ring.
A common strategy involves introducing an alkyne group onto the benzofuran core. This is typically achieved by alkylating a hydroxyl-substituted benzofuran with propargyl bromide. The resulting terminal alkyne-bearing benzofuran serves as the direct precursor for the triazole synthesis. The final step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a selected organic azide. This method is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. mdpi.com
The general synthetic pathway can be summarized as:
Preparation of the Benzofuran Scaffold: Synthesis of a functionalized benzofuran, often containing a hydroxyl group for subsequent modification.
Introduction of the Alkyne Moiety: Alkylation of the hydroxyl group using a propargyl halide (e.g., propargyl bromide) to yield a terminal alkyne derivative of benzofuran.
Cycloaddition: Reaction of the benzofuran-alkyne with a variety of organic azides in the presence of a copper(I) catalyst to form the desired this compound derivatives.
The table below illustrates the application of this methodology, showcasing the synthesis of various benzofuran-triazole hybrids from a common benzofuran-alkyne precursor and different substituted azides.
| Benzofuran-Alkyne Precursor | Aryl Azide Reactant | Resulting Derivative | Yield (%) |
|---|---|---|---|
| 2-(4-Fluorobenzoyl)-3-methyl-4-(propyn-3-yloxy)benzofuran | 1-Azido-4-methylbenzene | 4-((1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-(4-fluorobenzoyl)-3-methylbenzofuran | 78 |
| 2-(4-Fluorobenzoyl)-3-methyl-4-(propyn-3-yloxy)benzofuran | 1-Azido-2,6-dimethylbenzene | 4-((1-(2,6-Dimethylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-(4-fluorobenzoyl)-3-methylbenzofuran | 75 |
| 2-(4-Fluorobenzoyl)-3-methyl-4-(propyn-3-yloxy)benzofuran | 1-Azido-4-fluorobenzene | 4-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-(4-fluorobenzoyl)-3-methylbenzofuran | 82 |
| 2-(2,4-Difluorobenzoyl)-3-methyl-4-(propyn-3-yloxy)benzofuran | 1-Azido-4-methylbenzene | 2-(2,4-Difluorobenzoyl)-3-methyl-4-((1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzofuran | 85 |
| 2-(2,4-Difluorobenzoyl)-3-methyl-4-(propyn-3-yloxy)benzofuran | 1-Azido-2,6-dimethylbenzene | 2-(2,4-Difluorobenzoyl)-4-((1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methylbenzofuran | 76 |
Functionalization of Pre-Synthesized this compound and its Structural Analogs
Post-synthesis modification of the core benzofuran-triazole scaffold allows for the generation of further structural diversity. Such functionalization can be targeted at either the triazole ring or the benzofuran system, leveraging the distinct chemical reactivity of each heterocycle.
The 1,2,3-triazole ring is an aromatic system, but the C-H bond (at the C-5 position in 1,4-disubstituted triazoles) is generally resistant to classical electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. Therefore, direct functionalization often requires alternative strategies. One effective method is deprotonation of the C-H bond with a strong base (e.g., n-butyllithium) to form a triazolyl-lithium intermediate. This potent nucleophile can then react with a wide range of electrophiles to introduce substituents at the C-5 position.
Another approach involves activating the triazole ring via N-oxidation. The resulting triazole N-oxides exhibit enhanced reactivity at the C-5 position, making it susceptible to attack by both electrophiles (like halogens) and strong nucleophiles.
Nucleophilic substitution on the triazole ring is also a viable strategy but typically necessitates the presence of a suitable leaving group. Halogenated triazoles, for example, can be prepared and subsequently undergo substitution reactions where the halogen is displaced by various nucleophiles, including alkoxides, amines, and thiolates.
The benzofuran moiety is an electron-rich bicyclic system and is generally reactive towards electrophilic substitution. The regioselectivity of these reactions on a 2-substituted benzofuran can be complex and depends on the nature of the electrophile and the reaction conditions.
Electrophilic Aromatic Substitution: Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be performed on the benzofuran ring. researchgate.netbyjus.commasterorganicchemistry.com Attack can occur at the C-3 position of the furan (B31954) ring or on the benzene (B151609) ring (typically at C-5 or C-7). For instance, bromination of 2-substituted benzofurans can lead to substitution at the C-3 position. researchgate.net Nitration using reagents like copper(II) nitrate (B79036) in acetic anhydride (B1165640) may also occur, with the position of substitution influenced by the existing substituents and reaction conditions. byjus.comresearchgate.net
Lithiation: Directed ortho-metalation provides another powerful tool for functionalizing the benzofuran system. The C-2 proton of benzofuran is the most acidic and is preferentially abstracted by strong bases like lithium di-isopropylamide (LDA) or n-butyllithium. rsc.orgnih.gov When the C-2 position is already substituted, as in the case of the this compound scaffold, lithiation can be directed to other positions. For example, if an activating group (one that can coordinate with the lithium cation) is present at the C-2 position, lithiation may occur at C-3. rsc.org Alternatively, metal-halogen exchange on a bromo-substituted benzofuran can generate a lithiated intermediate at a specific position on the benzene ring (e.g., C-7), which can then be trapped with an electrophile. thieme-connect.com Protecting the C-2 position with a removable group, such as a trimethylsilyl (B98337) (TMS) group, can be used to direct lithiation to other positions like C-7, after which the protecting group can be removed. thieme-connect.comresearchgate.net
Sustainable and Green Chemistry Approaches in the Synthesis of Benzofuran-Triazole Hybrids
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient methods for synthesizing benzofuran-triazole hybrids. Key strategies include the use of solvent-free conditions, mechanochemistry, and microwave-assisted synthesis to reduce energy consumption, waste, and reaction times. nih.gov
Mechanochemistry involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of a solvent. nih.govingentaconnect.com This approach has been successfully applied to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1,2,3-triazoles. organic-chemistry.org By grinding the benzofuran-alkyne, the organic azide, and a copper catalyst together in a ball mill, the reaction can proceed efficiently to completion. nih.govingentaconnect.com
The primary advantages of this solvent-free method include:
Reduced Waste: Elimination of bulk solvents significantly lowers the environmental impact.
Enhanced Safety: Avoids the use of potentially toxic or flammable organic solvents.
High Efficiency: Reactions can be faster and sometimes yield cleaner products compared to solution-phase synthesis.
The following table provides a conceptual comparison between conventional solvent-based synthesis and mechanochemical synthesis for the formation of 1,2,3-triazoles.
| Parameter | Conventional Solution-Phase Synthesis | Mechanochemical (Solvent-Free) Synthesis |
|---|---|---|
| Solvent | Required (e.g., THF, CH₂Cl₂, CH₃OH) | Not required or only catalytic amounts |
| Reaction Time | Hours to overnight | Minutes to a few hours |
| Work-up | Often requires solvent extraction and purification | Simpler, may involve direct filtration or minimal purification |
| Energy Input | Prolonged heating or stirring | Mechanical energy from milling/grinding |
| Environmental Impact | Higher due to solvent use and waste generation | Lower, aligns with green chemistry principles |
Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically accelerating reaction rates. rsc.org In microwave-assisted synthesis, microwave energy directly heats the reactants and solvent, leading to rapid and uniform heating that can significantly reduce reaction times from hours to minutes. rjptonline.orgnih.gov This technique has been effectively applied to the synthesis of benzofuran-triazole derivatives. nih.gov
Studies comparing conventional heating methods with microwave-assisted synthesis for the preparation of these hybrids have consistently shown that the microwave approach offers superior performance in terms of both reaction speed and product yield. nih.govresearchgate.net
The data below compares the synthesis of a series of S-alkylated benzofuran-triazole derivatives using conventional heating versus microwave irradiation, highlighting the efficiency of the latter. nih.gov
| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, s) | Microwave Method (Yield, %) |
|---|---|---|---|---|
| Benzofuran-triazole derivative 7a | 36 | 75 | 70 | 92 |
| Benzofuran-triazole derivative 7b | 36 | 78 | 70 | 94 |
| Benzofuran-triazole derivative 7c | 36 | 38 | 70 | 68 |
| Benzofuran-triazole derivative 7d | 36 | 79 | 70 | 95 |
| Benzofuran-triazole derivative 7h | 36 | 72 | 70 | 96 |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has emerged as a significant green chemistry technique for the production of this compound and its derivatives. This methodology, an application of sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. This process increases reaction speed, enhances product output, and improves energy efficiency. connectjournals.com The application of ultrasonic irradiation has been shown to significantly accelerate the formation of 1,2,3-triazole derivatives, ensuring rapid product synthesis with minimal energy use. nih.gov
The mechanism behind this enhancement, particularly for the formation of the 1,2,3-triazole ring, often involves the promotion of [3 + 2] cycloaddition reactions, a cornerstone of "click chemistry". nih.gov Ultrasonic waves can effectively facilitate these reactions, often allowing them to proceed under milder, low-temperature conditions and in aqueous media. nih.gov This approach aligns with the principles of green chemistry by reducing energy consumption, minimizing reaction times, and often enabling the use of more environmentally benign solvents. nih.govrsc.org The efficiency of ultrasound-assisted synthesis makes it a promising and powerful alternative for the rapid and high-yield production of benzofuran-triazole hybrids. nih.govresearchgate.net
Research Findings: Conventional vs. Ultrasound-Assisted Synthesis of Benzofuran-Triazole Derivatives
The following table summarizes the comparative results from a study on the synthesis of S-alkylated benzofuran-triazole derivatives, highlighting the efficiency of the ultrasound-assisted method. nih.gov
| Derivative | Synthetic Method | Reaction Time | Temperature | Yield (%) |
| 7a-h | Conventional | 36 hours | Not Specified | 38–79% |
| 7a-h | Ultrasound-Assisted | 30 minutes | 40 °C | 60–90% |
Mechanistic Insights and Chemical Reactivity of 5 1 Benzofuran 2 Yl 1h 1,2,3 Triazole Systems
Electronic Properties and Resonance Structures Affecting Reactivity
The linkage between the C5 of the triazole and the C2 of the benzofuran (B130515) allows for electronic communication between the two ring systems. This conjugation can be depicted through various resonance structures, which illustrate the delocalization of π-electrons across the molecule. These resonance forms highlight the potential for charge separation and influence the sites of electrophilic and nucleophilic attack. For instance, resonance can lead to an increase in electron density at specific positions on the benzofuran ring, making them more reactive towards electrophiles, while simultaneously influencing the acidity of the N-H proton on the triazole ring.
Computational studies, such as those employing Density Functional Theory (DFT), on similar benzofuran-triazole hybrids have provided insights into their electronic properties. These studies help in visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor.
Below is a table summarizing the general electronic contributions of each moiety:
| Moiety | General Electronic Character | Influence on Reactivity |
| Benzofuran | Electron-rich, aromatic | Prone to electrophilic substitution. |
| 1,2,3-Triazole | π-deficient, pseudo-aromatic | Resistant to electrophilic attack, influences N-H acidity. |
Regioselectivity and Stereoselectivity in Reaction Pathways
The synthesis of 5-(1-benzofuran-2-yl)-1H-1,2,3-triazole, typically achieved through a 1,3-dipolar cycloaddition between a 2-azidobenzofuran and a terminal alkyne, or a 2-alkynylbenzofuran and an azide (B81097), is a prime example where regioselectivity is a critical consideration. The Huisgen 1,3-dipolar cycloaddition can theoretically yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.
In the absence of a catalyst, the thermal cycloaddition often results in a mixture of both regioisomers. However, the use of copper(I) catalysts, a hallmark of "click chemistry," overwhelmingly favors the formation of the 1,4-disubstituted isomer. Ruthenium catalysts, on the other hand, can direct the reaction towards the 1,5-disubstituted product. Therefore, the choice of catalyst is paramount in controlling the regiochemical outcome of the synthesis of benzofuran-triazole hybrids.
Computational studies on related systems have shown that the regioselectivity in copper-catalyzed azide-alkyne cycloadditions (CuAAC) is governed by the relative energies of the transition states leading to the different regioisomers. The coordination of the copper catalyst to the alkyne and the subsequent steps of the catalytic cycle are finely tuned to favor one pathway over the other.
Stereoselectivity becomes a factor when chiral centers are present in the reacting molecules or are formed during a reaction. For reactions involving the pre-formed this compound, the stereochemical outcome will depend on the nature of the reagent and the reaction mechanism. For instance, in reactions where the triazole or benzofuran ring directs the approach of a reagent, diastereoselectivity may be observed.
Reaction Kinetics and Thermodynamic Considerations
The formation of this compound via 1,3-dipolar cycloaddition is subject to both kinetic and thermodynamic control. The reaction conditions, such as temperature and reaction time, can influence the product distribution, especially in uncatalyzed reactions where both 1,4- and 1,5-regioisomers can be formed.
Under kinetic control (lower temperatures, shorter reaction times), the product that is formed faster (i.e., has the lower activation energy) will be the major product. Under thermodynamic control (higher temperatures, longer reaction times), the more stable product will predominate as the reaction reaches equilibrium. Generally, the 1,4-disubstituted triazole is the thermodynamically more stable isomer.
The rate of the cycloaddition reaction is significantly enhanced by the use of catalysts. Copper(I)-catalyzed reactions are known for their mild conditions and high reaction rates, often proceeding to completion at room temperature. The kinetics of such reactions are influenced by factors such as the nature of the copper catalyst, the ligands used, the solvent, and the electronic properties of the azide and alkyne.
The following table provides a conceptual overview of kinetic versus thermodynamic control in the synthesis of 1,4- and 1,5-disubstituted triazoles:
| Control | Conditions | Favored Product | Rationale |
| Kinetic | Low temperature, short reaction time | Product with the lowest activation energy | The reaction is essentially irreversible under these conditions. |
| Thermodynamic | High temperature, long reaction time | The most stable product | The reaction is reversible, allowing for equilibration to the most stable isomer. |
Stability and Degradation Pathways under Various Environmental Conditions
The 1,2,3-triazole ring is known for its high degree of stability, being resistant to hydrolysis under both acidic and basic conditions, as well as to oxidative and reductive cleavage under many conditions. This stability is attributed to its aromatic character. Similarly, the benzofuran ring system is also relatively stable.
However, under harsh environmental conditions, degradation of this compound can occur.
Thermal Stability : While generally stable, at very high temperatures (often above 250 °C), thermal decomposition can occur. Pyrolytic cleavage of the 1,2,3-triazole ring can lead to the extrusion of molecular nitrogen (N₂), a common fragmentation pathway for this heterocycle. The thermal stability can be influenced by the nature of the substituents on both the benzofuran and triazole rings.
Photodegradation : Exposure to ultraviolet (UV) radiation can induce photochemical reactions. For benzotriazole (B28993) derivatives, photocatalytic degradation has been observed, leading to the mineralization of the molecule. The degradation pathway likely involves the generation of reactive oxygen species that attack the aromatic rings. Photochemical decomposition of 1H-1,2,3-triazole derivatives can also be initiated by UV light.
Chemical Stability : The compound is expected to be stable in a wide range of pH values. Strong oxidizing agents may lead to the degradation of the benzofuran ring. Reductive conditions, especially catalytic hydrogenation, could potentially reduce the double bonds in the furan (B31954) part of the benzofuran moiety or cleave the triazole ring.
Acid-Base Properties and Tautomerism of the 1H-1,2,3-Triazole Ring
The 1H-1,2,3-triazole ring in this compound possesses both acidic and basic properties. The N-H proton can be abstracted by a base, making the compound a weak acid. The pKa of the parent 1H-1,2,3-triazole is approximately 9.4, indicating it is a weak acid. guidechem.com The electron-withdrawing nature of the benzofuran ring attached at the 5-position is expected to have a minor influence on the acidity of the N-H proton.
The triazole ring also contains pyridine-like nitrogen atoms (at positions 2 and 3) that can be protonated by an acid, demonstrating basic character. The protonated form of 1H-1,2,3-triazole is a weak base with a pKa of 1.17. guidechem.com
A key feature of 1H-1,2,3-triazoles is the existence of tautomers. The proton on the nitrogen can reside on any of the three nitrogen atoms, leading to different tautomeric forms. For an unsubstituted 1H-1,2,3-triazole, the 1H- and 2H-tautomers are in equilibrium. In aqueous solution, the 2H-tautomer is generally favored. rsc.org For this compound, the two possible tautomers would be the 1H- and 2H- forms. The relative stability of these tautomers can be influenced by the solvent and the electronic effects of the benzofuran substituent.
The general acid-base equilibria for a 1H-1,2,3-triazole are summarized below:
| Equilibrium | Description | Approximate pKa (parent triazole) |
| Triazole-H ⇌ Triazole⁻ + H⁺ | Acidic dissociation of the N-H proton. | 9.4 guidechem.com |
| Triazole + H⁺ ⇌ Triazole-H⁺ | Basic protonation of a ring nitrogen. | 1.17 guidechem.com |
Metal Coordination Chemistry with the Triazole Nitrogen Atoms
The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating sites for metal ions. The lone pair of electrons on the pyridine-like nitrogen atoms (N2 and N3) can form coordinate bonds with a variety of transition metals. This has led to the extensive use of 1,2,3-triazole derivatives as ligands in coordination chemistry and catalysis. rsc.orgnih.gov
In this compound, the triazole moiety can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. It can also function as a bridging ligand, linking two metal centers. The coordination mode can be influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
The benzofuran moiety can also play a role in the coordination chemistry. While the oxygen atom in the furan ring is a relatively weak Lewis base, it could potentially participate in chelation, especially if the metal ion is positioned favorably. The formation of metal-organic frameworks (MOFs) and coordination polymers using triazole-based ligands is a well-established field. The bifunctional nature of this compound, with its coordinating triazole unit and aromatic benzofuran group, makes it a potential building block for such materials.
Advanced Spectroscopic and Structural Characterization of 5 1 Benzofuran 2 Yl 1h 1,2,3 Triazole
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements. For derivatives of 5-(1-benzofuran-2-yl)-1H-1,2,3-triazole, HRMS data has been pivotal in confirming their molecular formulas.
For instance, in the case of 5-(benzofuran-2-yl)-1-phenethyl-1H-1,2,3-triazole, a pink solid, the calculated m/z for the molecular ion [M+] (C₁₈H₁₅N₃O) is 289.1215, with the found value being in close agreement. rsc.org Similarly, for 1-benzyl-5-(5-ethylfuran-2-yl)-1H-1,2,3-triazole, the calculated m/z for [M+] (C₁₅H₁₅N₃O) is 253.1215, and the experimentally found value was 253.1200. rsc.org Another derivative, 1-(3-methylbenzyl)-5-(5-methylthiophen-2-yl)-1H-1,2,3-triazole, showed a calculated m/z of 269.0987 for [M+] (C₁₅H₁₅N₃S), with the found value being 269.0972. rsc.org These examples underscore the power of HRMS in validating the synthesis of specifically substituted analogs of the title compound.
Table 1: Representative HRMS Data for Derivatives of this compound
| Compound | Molecular Formula | Calculated m/z ([M]+) | Found m/z ([M]+) |
| 5-(benzofuran-2-yl)-1-phenethyl-1H-1,2,3-triazole | C₁₈H₁₅N₃O | 289.1215 | Not specified in the provided text |
| 1-benzyl-5-(5-ethylfuran-2-yl)-1H-1,2,3-triazole | C₁₅H₁₅N₃O | 253.1215 | 253.1200 rsc.org |
| 1-(3-methylbenzyl)-5-(5-methylthiophen-2-yl)-1H-1,2,3-triazole | C₁₅H₁₅N₃S | 269.0987 | 269.0972 rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, providing a detailed map of the atomic connectivity and spatial arrangement.
1D NMR (¹H, ¹³C, ¹⁵N) Data Analysis
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For derivatives of this compound, the aromatic protons of the benzofuran (B130515) and any substituted phenyl rings typically appear in the downfield region (δ 7.0-8.5 ppm). rsc.orgrsc.org The triazole proton often presents as a singlet, with its chemical shift influenced by the substituent on the triazole nitrogen. rsc.orgrsc.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. In the benzofuran moiety, the carbon atoms involved in the fused ring system and the furan (B31954) ring will have characteristic chemical shifts. The triazole ring carbons also exhibit distinct signals. For example, in a related compound, (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, the carbonyl and C=N-NH carbons appear at 162.4 and 160.0 ppm, respectively. mdpi.comresearchgate.net
Table 2: Representative ¹H NMR Data for a Derivative of this compound
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide mdpi.comresearchgate.net | Me | 2.42, 2.51 | s |
| OMe | 3.82 | s | |
| Ar-H | 7.14-7.68 | m | |
| NH | 10.71 | s (exch.) |
Table 3: Representative ¹³C NMR Data for a Derivative of this compound
| Compound | Carbon | Chemical Shift (δ, ppm) |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide mdpi.comresearchgate.net | Me | 14.7, 18.6 |
| OMe | 60.9 | |
| Aromatic C | 113.6-159.2 | |
| C=O | 162.4 | |
| C=N-NH | 160.0 | |
| C4 of 4-methoxyphenyl | 165.5 |
2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within individual spin systems, such as the protons on the benzofuran ring. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward way to assign carbon signals based on their attached protons. researchgate.netsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and stereochemistry of the molecule. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific functional groups. For instance, the IR spectrum of a related compound showed a strong absorption band at 1689 cm⁻¹ due to a C=O group. mdpi.comresearchgate.net Other expected vibrations include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations, and the N-H stretching of the triazole ring. mdpi.comnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The normal Raman spectrum of 1,2,3-triazole has been reported, and this data can be used to help assign the vibrational modes of the title compound. researchgate.net
Table 4: Representative IR Absorption Bands for Derivatives of this compound
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | NH | 3344 | mdpi.comresearchgate.net |
| CH | 3019 | mdpi.comresearchgate.net | |
| C=O | 1689 | mdpi.comresearchgate.net | |
| C=C | 1607 | mdpi.comresearchgate.net | |
| 1-(3-methylbenzyl)-5-(5-methylthiophen-2-yl)-1H-1,2,3-triazole | 3119, 3005, 2361, 1631, 1471, 1335, 789 | rsc.org |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its subsequent de-excitation pathways.
UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum is governed by the π-electronic system of the molecule. The gas-phase UV absorption spectrum of 1H-1,2,3-triazole is dominated by a π → π* transition around 205-206 nm. researchgate.netnih.gov The presence of the extended chromophoric system of the benzofuran moiety is expected to lead to a red-shift in the absorption maxima of the title compound. rug.nl For a related quinoline-based rsc.orgmdpi.comresearchgate.net-triazole derivative, an absorption peak was observed at 237 nm with a broad absorption from 260 nm to 310 nm, attributed to π → π* transitions. mdpi.com
Fluorescence Spectroscopy: Many 1,2,3-triazole-containing compounds are known to be fluorescent. nih.govrsc.org The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. The combination of the benzofuran and triazole moieties in the title compound suggests potential for interesting photophysical properties that could be explored through fluorescence spectroscopy.
X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself has not been reported, the structure of a related compound, 3-(1-benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione monohydrate, has been determined. nih.govnih.gov In this structure, the benzofuran and triazole rings are nearly planar, with a small dihedral angle between them. nih.govnih.gov The crystal packing is stabilized by a network of hydrogen bonds and π-π stacking interactions. nih.govnih.gov Similar intermolecular forces are expected to play a crucial role in the solid-state architecture of the title compound.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Absolute Configuration Determination
While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution on the benzofuran or triazole ring, would result in enantiomeric pairs. The determination of the absolute configuration of these chiral derivatives is crucial, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for this purpose.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the molecule's three-dimensional structure. A key feature of a CD spectrum is the Cotton effect, which is the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band. The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of a stereocenter.
For chiral derivatives of this compound, the electronic transitions associated with the benzofuran and triazole chromophores would give rise to characteristic CD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra for each enantiomer. By comparing the experimentally obtained CD spectrum with the calculated spectra, the absolute configuration of the synthesized chiral derivative can be unambiguously assigned.
Illustrative Data Table for CD Spectroscopy of a Chiral Derivative:
The following table presents hypothetical CD spectral data for a chiral derivative, (R)- and (S)-1-(1-(5-(1-benzofuran-2-yl)-1H-1,2,3-triazol-1-yl)ethyl)naphthalen-2-ol, to illustrate the expected results.
| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) [M⁻¹cm⁻¹] | Associated Transition |
| (R)-isomer | 225 | +15.2 | π → π* (Benzofuran) |
| 250 | -8.5 | π → π* (Triazole) | |
| 280 | +5.1 | n → π* (Naphthalene) | |
| (S)-isomer | 225 | -15.1 | π → π* (Benzofuran) |
| 250 | +8.6 | π → π* (Triazole) | |
| 280 | -5.0 | n → π* (Naphthalene) |
This illustrative data demonstrates the mirror-image relationship between the CD spectra of the two enantiomers, which is a hallmark of chiral compounds.
Advanced Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, GC-MS)
The synthesis of this compound can potentially yield not only the desired product but also structural isomers and impurities. Therefore, the use of high-resolution chromatographic techniques is indispensable for ensuring the purity and confirming the isomeric identity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the compound can be determined by calculating the peak area percentage of the main component.
For the separation of potential enantiomers of chiral derivatives, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including heterocyclic molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to assess its purity and to identify any volatile impurities. The gas chromatogram provides information on the retention time of the compound, which is characteristic under specific conditions, while the mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments, allowing for its structural confirmation. GC-MS is particularly useful for the separation and identification of regioisomers, which may have very similar retention times but distinct mass fragmentation patterns.
Illustrative Data Tables for Chromatographic Analysis:
The following tables present hypothetical data for the HPLC and GC-MS analysis of this compound to illustrate the expected outcomes.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 2.5 | 0.5 | Impurity 1 |
| 2 | 4.8 | 99.2 | This compound |
| 3 | 5.3 | 0.3 | Impurity 2 |
Table 2: Chiral HPLC of a Derivative
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-isomer | 10.2 | 50.1 |
| (S)-isomer | 12.5 | 49.9 |
Table 3: GC-MS Isomeric Analysis
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 15.7 | 199 (M+), 171, 144, 115 |
| 4-(1-benzofuran-2-yl)-1H-1,2,3-triazole | 16.1 | 199 (M+), 171, 144, 115 |
The distinct retention times in GC would allow for the separation of the isomers, while their identical mass spectra would confirm they are isomers.
Computational and Theoretical Investigations of 5 1 Benzofuran 2 Yl 1h 1,2,3 Triazole
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometries
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and geometric properties of molecules. For a molecule like 5-(1-benzofuran-2-yl)-1H-1,2,3-triazole, DFT calculations would typically be performed to determine its optimized geometry, bond lengths, and bond angles. These foundational data are crucial for further analysis.
Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For related benzofuran-triazole compounds, these analyses have been used to understand their potential as inhibitors in biological systems.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes only, as specific data for the target compound is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Natural Bond Orbital (NBO) analysis is employed to study charge transfer interactions, hybridization, and electron delocalization within a molecule. It provides a detailed picture of the bonding and antibonding interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the electron density topology, defining atomic basins and characterizing the nature of chemical bonds (e.g., covalent vs. ionic). These analyses would be instrumental in understanding the intramolecular interactions within this compound.
The distribution of electron density in a molecule can be visualized using electrostatic potential (ESP) maps. These maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for predicting its reactivity and intermolecular interactions. In ESP maps, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.
Aromaticity is a key concept in understanding the stability and reactivity of cyclic compounds. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the aromatic character of the benzofuran (B130515) and triazole rings in the target molecule. These studies would reveal the extent of electron delocalization within each heterocyclic system.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data (Note: This table is for illustrative purposes only, as specific data for the target compound is unavailable.)
| Spectroscopic Parameter | Predicted Value |
|---|---|
| 1H NMR Chemical Shifts (ppm) | Data not available |
| 13C NMR Chemical Shifts (ppm) | Data not available |
| UV-Vis λmax (nm) | Data not available |
Reaction Mechanism Elucidation using Transition State Theory and Potential Energy Surface Mapping
Theoretical chemistry plays a vital role in elucidating reaction mechanisms. By mapping the potential energy surface (PES) for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition State Theory can then be used to calculate reaction rates. For a molecule like this compound, these methods could be applied to understand its synthesis, degradation, or its interaction with other molecules.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
While direct molecular dynamics (MD) simulation data for this compound is not specifically reported, the general principles of this computational technique allow for a hypothetical outline of such an investigation. MD simulations are powerful tools used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
A typical MD simulation study for this compound would involve:
System Setup: Building a simulation box containing one or more molecules of this compound, solvated in a relevant medium (e.g., water, or a solvent pertinent to a specific application).
Force Field Application: Assigning a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic and intramolecular forces governing the motion of the atoms.
Simulation Production: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the system to reach equilibrium and to sample a representative range of molecular conformations.
Trajectory Analysis: Analyzing the resulting trajectory to extract information on conformational preferences, such as the dihedral angle distribution between the benzofuran and triazole rings. This analysis would reveal the most stable spatial arrangements of the molecule. Intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, could also be quantified, providing insights into how the molecules interact with each other and with the solvent.
Table 1: Hypothetical Key Parameters for Molecular Dynamics Simulation of this compound
| Parameter | Hypothetical Value/Condition | Significance |
| Simulation Software | GROMACS, AMBER | Standard software packages for performing molecular dynamics simulations. |
| Force Field | GAFF (General Amber Force Field) | A force field suitable for organic small molecules. |
| Solvent Model | TIP3P Water | A common water model for simulating aqueous environments. |
| Simulation Time | 100 ns | A typical simulation length to achieve conformational sampling. |
| Temperature | 300 K | Represents ambient temperature conditions. |
| Pressure | 1 bar | Represents standard atmospheric pressure. |
| Key Dihedral Angle | C(benzofuran)-C(link)-N(triazole)-N(triazole) | The rotation around this bond would determine the relative orientation of the two heterocyclic rings. |
| Predominant Interaction | π-π stacking | Expected to be a significant intermolecular interaction due to the aromatic nature of the rings. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Material Science Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of a chemical compound based on its molecular structure. While QSPR studies on benzofuran derivatives have been reported, they have primarily focused on biological activities (QSAR). researchgate.netvistas.ac.in The application of QSPR to predict the material science attributes of this compound remains a prospective area of research.
A QSPR study for this compound would aim to build a mathematical model that correlates its structural features (descriptors) with specific material properties. Such properties could include, but are not limited to, thermal stability, electronic properties (e.g., HOMO-LUMO gap), and mechanical properties.
The steps involved in a QSPR study would be:
Dataset Collection: Gathering a dataset of compounds with known experimental values for the material property of interest. This dataset would ideally include this compound and structurally similar molecules.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that links the descriptors to the property.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
Table 2: Hypothetical QSPR Model for Predicting a Material Science Attribute of this compound
| Property to Predict | Potential Descriptors | Modeling Technique | Hypothetical Model Equation | Significance of Prediction |
| Thermal Decomposition Temp. | Molecular Weight, Number of Aromatic Rings, Topological Polar Surface Area (TPSA) | Multiple Linear Regression (MLR) | Td = a(MW) + b(nAr) - c(TPSA) + constant | Predicting the thermal stability for applications in materials science. |
| HOMO-LUMO Gap | Dipole Moment, Sum of Absolute Atomic Charges, Wiener Index | Partial Least Squares (PLS) | E_gap = f(Descriptor1, Descriptor2, ...) | Predicting electronic properties relevant for use in organic electronics. |
| Molar Refractivity | LogP, Molar Volume, Number of Hydrogen Bond Donors/Acceptors | Artificial Neural Network (ANN) | MR = ANN(Inputs: Descriptors) | Predicting optical properties and intermolecular forces. |
Applications of 5 1 Benzofuran 2 Yl 1h 1,2,3 Triazole and Its Derivatives in Advanced Materials and Chemical Technologies Non Biological
Optoelectronic Materials: Design Principles and Performance in Organic Electronics
The fusion of the electron-rich benzofuran (B130515) system with the electron-deficient 1,2,3-triazole ring can create molecules with significant intramolecular charge-transfer (ICT) character. This is a key design principle for optoelectronic materials, as it allows for the tuning of energy levels (HOMO/LUMO) and photophysical properties such as absorption and emission wavelengths. Benzofuran derivatives are known for their thermal stability, high quantum yields, and blue-light emitting properties, making them valuable in materials science. nih.gov The 1,2,3-triazole ring further enhances these properties by providing structural rigidity and improving electron transport capabilities.
Derivatives of 5-(1-benzofuran-2-yl)-1H-1,2,3-triazole are potential candidates for use in both OLEDs and OPVs. In OLEDs, the inherent fluorescence of the benzofuran moiety can be harnessed for blue emission, a critical component for full-color displays and white lighting. nih.gov Fluorobenzofuran, for instance, has been investigated as a high triplet energy host material for green phosphorescent OLEDs. nih.gov The triazole component can facilitate electron injection and transport, contributing to more balanced charge carrier mobilities within the device, which is crucial for high efficiency.
In the context of OPVs, the donor-acceptor nature of the molecule could be exploited. The benzofuran unit can act as an electron donor, while the triazole provides acceptor characteristics. This structure is one of the most effective strategies for regulating the optoelectric properties of materials for photovoltaic applications. The broad absorption and suitable energy levels of such conjugated systems are critical for efficient light harvesting and charge separation at the donor-acceptor interface in bulk heterojunction solar cells.
The this compound scaffold is a promising platform for developing novel fluorescent and phosphorescent emitters. The photophysical properties of such molecules are highly tunable. nih.gov For example, introducing electron-donating and electron-withdrawing groups at different positions on the benzofuran and triazole rings can significantly alter the emission wavelength and quantum yield. nih.govnih.gov Studies on similar 1,2,3-triazole-based push-pull chromophores have demonstrated that their fluorescent properties are easily adjustable, with some derivatives exhibiting large Stokes shifts exceeding 150 nm. nih.gov
The combination of a benzofuran core with a triazole linker allows for the creation of luminophores with high quantum yields. researchgate.net The rigid, planar structure of the benzofuran contributes to high fluorescence efficiency by reducing non-radiative decay pathways. Furthermore, by incorporating heavy atoms or designing specific molecular geometries, it may be possible to promote intersystem crossing and achieve phosphorescence, making these materials suitable for use in phosphorescent OLEDs (PhOLEDs), which can achieve higher internal quantum efficiencies.
| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Push-Pull 4,5-bis(arylethynyl)-1,2,3-triazoles nih.gov | 350-450 | 450-600 | >150 | Variable |
| Pyrene-Triazole Derivatives nih.gov | ~380-450 | ~450-500 | ~50-70 | 0.71-0.81 |
| 4H-1,2,4-Triazole Luminophores researchgate.net | ~300-360 | ~370-450 | ~70-90 | High |
Supramolecular Chemistry and Self-Assembly for Hierarchical Structures
The 1,2,3-triazole ring is an excellent building block for supramolecular chemistry due to its unique combination of coordination sites and hydrogen bonding capabilities. researchgate.netrsc.org The nitrogen atoms of the triazole can coordinate with metal ions, while the polarized C-H bond can act as a hydrogen bond donor, facilitating the recognition of anions. researchgate.netrsc.orgrsc.org This dual functionality allows this compound to participate in the self-assembly of complex, hierarchical structures.
The benzofuran moiety can contribute to self-assembly through π-π stacking interactions, a common feature in aromatic systems that drives the formation of ordered aggregates. The interplay between the hydrogen bonding and coordination of the triazole ring and the π-stacking of the benzofuran unit can lead to the formation of well-defined supramolecular polymers, gels, or liquid crystals. By modifying the substituents on the core structure, it is possible to control the directionality and strength of these non-covalent interactions, thus programming the self-assembly process to create materials with specific nanoscale morphologies and functions. Such materials could find applications in sensing, catalysis, and molecular electronics. nih.gov
Catalyst Design and Ligands for Organometallic and Organic Transformations
The nitrogen-rich 1,2,3-triazole ring is a versatile ligand scaffold in catalysis. researchgate.netrsc.org The availability of multiple nitrogen donor atoms allows for various coordination modes with transition metals. This, combined with the rigid benzofuran backbone, makes this compound an attractive candidate for the design of novel ligands for a range of catalytic transformations.
Derivatives of this compound can be employed as ligands in transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.orgacs.org 1,2,3-Triazole-based phosphine (B1218219) ligands have demonstrated high efficacy in the Suzuki-Miyaura coupling of challenging substrates, such as unactivated aryl chlorides. researchgate.net
The benzofuran-triazole scaffold can act as an N,N'-bidentate or monodentate ligand, depending on the reaction conditions and the metal center. The electronic properties of the benzofuran ring can be tuned to modulate the electron density at the metal center, thereby influencing the catalytic activity. For instance, electron-donating substituents on the benzofuran ring can increase the electron density on the palladium catalyst, which may enhance its activity in certain cross-coupling reactions. The modular synthesis of these ligands, often via "click chemistry," allows for the rapid generation of a library of ligands with diverse steric and electronic properties for catalyst screening and optimization. researchgate.net
| Ligand Type | Substrates | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole | Aryl chlorides + Phenylboronic acid | Pd(OAc)2 | Up to 92% | researchgate.net |
| Triazole-Based Monophosphines (ClickPhos) | Unactivated aryl chlorides + Phenylboronic acid | Palladium complexes | Excellent yields | acs.org |
| Phosphino-Triazole Ligands | Bulky aryl bromides + boronic acids | Palladium | Good to excellent | acs.orgbham.ac.uk |
Beyond organometallic catalysis, the 1,2,3-triazole framework is a valuable structural motif in organocatalysis. nih.govnih.govresearchgate.net The polarized C-H bond of the triazole ring can participate in hydrogen bonding, enabling it to act as an anion-binding catalyst. nih.gov This has been successfully applied in reactions such as alkylations and asymmetric dearomatizations of N-heteroarenes. nih.gov
For this compound, the benzofuran unit can provide a rigid, sterically defined backbone to create a chiral environment around the catalytically active triazole moiety. By introducing chiral substituents onto the benzofuran ring, it is possible to design enantioselective organocatalysts. These catalysts could be employed in a variety of asymmetric transformations, taking advantage of the triazole's ability to activate substrates through non-covalent interactions. Various organocatalytic routes for the synthesis of substituted 1,2,3-triazoles have been developed, highlighting the versatility of this heterocyclic system in promoting chemical reactions. nih.gov
Sensor Development for Environmental and Industrial Analytes
While research specifically on this compound as a sensor is limited, the broader class of benzofuran-triazole hybrids and other triazole derivatives has demonstrated significant potential in this field. These compounds function as chemosensors that selectively bind with analytes and produce a measurable change in their optical or electrochemical properties. The general mechanism involves a receptor unit (the binding site, often involving the triazole) and a signaling unit (the chromophore/fluorophore, which can include the benzofuran moiety).
Research on related triazole-based systems has shown effective detection of various analytes:
Heavy Metal Ions: Triazole derivatives have been successfully implemented as effective sensors for toxic heavy metal ions such as Lead(II) (Pb²⁺) and Copper(II) (Cu²⁺). The sensing behavior can be analyzed using UV-Vis spectroscopy, which shows a selective response in the presence of these ions.
Other Metal Cations: The versatility of the triazole scaffold allows for the design of sensors for a range of other metal ions, including Chromium(III) (Cr³⁺) and Europium(III) (Eu³⁺).
Anions and Small Molecules: Beyond metal cations, functionalized triazole derivatives have been developed to detect anions like fluoride (B91410) (F⁻) and important biomolecules such as tryptamine, highlighting their adaptability for diverse targets.
The following interactive table summarizes the sensing capabilities of various functionalized triazole derivatives, demonstrating the potential of the benzofuran-triazole scaffold in this domain.
Table 1: Examples of Analytes Detected by Triazole-Based Chemosensors
| Sensor Structural Base | Target Analyte(s) | Sensing Method | Detection Limit (LOD) |
|---|---|---|---|
| Chalcone-1,2,3-triazole Derivative | Pb(II), Cu(II) | UV-Vis Spectroscopy | Not Specified |
| 5-Aminoisophthalate-based bis-1,2,3-triazole | Cu(II) | Fluorescence | 8.82 µM |
| Triazole Carboxylic Acid-functionalized Gold Nanoparticles | Cr(III), Eu(III) | Colorimetric | 5.89 µM (Cr³⁺), 4.30 µM (Eu³⁺) |
| Indole-based Hydrazone | Fluoride (F⁻), Tryptamine | Fluorescence | Not Specified |
Polymer Chemistry: Monomers for Functional Polymers and Macromolecules
The use of this compound and its derivatives as monomers for creating functional polymers and macromolecules is an emerging area of interest. The rigid benzofuran unit can impart thermal stability and specific optical properties to a polymer backbone, while the 1,2,3-triazole ring, formed via the highly efficient click reaction, serves as a stable and robust linking unit. rsc.org Polymers possessing 1,2,3-triazole units in their backbone are considered promising new functional materials due to the triazole's large dipole moment and its ability to act as a hydrogen bond acceptor. mdpi.com
Although specific polymerization of this compound is not yet widely documented, its potential as a monomer can be inferred from the known chemistry of its constituent parts. Benzofuran itself can undergo cationic polymerization to form rigid polymers with high glass-transition temperatures. nih.gov Concurrently, the 1,2,3-triazole linkage is a cornerstone in the synthesis of sequence-defined polymers and functional macromolecules. rsc.org
By introducing polymerizable functional groups onto the benzofuran-triazole scaffold, it can be transformed into a versatile monomer. For example:
Chain-Growth Polymerization: Attaching a vinyl or acrylate (B77674) group to the benzofuran ring would allow for radical or cationic polymerization.
Step-Growth Polymerization: Creating derivatives with two reactive sites, such as a diazide or dialkyne, would enable polymerization via CuAAC, resulting in a polymer chain composed of repeating benzofuran-triazole units.
The incorporation of the benzofuran-triazole moiety into a polymer backbone is expected to yield materials with enhanced thermal stability, unique photophysical properties (e.g., fluorescence), and potential for metal coordination, making them suitable for applications in organic electronics, coatings, and advanced composites.
Table 2: Potential Monomers and Resulting Polymer Characteristics
| Hypothetical Monomer Structure | Polymerization Method | Potential Polymer Properties | Potential Applications |
|---|---|---|---|
| Vinyl-functionalized benzofuran-triazole | Radical Polymerization | High thermal stability, fluorescence, rigidity | Organic light-emitting diodes (OLEDs), specialty plastics |
| Benzofuran-triazole with terminal alkyne and azide (B81097) groups | Click Polymerization (CuAAC) | High molecular weight, defined structure, metal-chelating | Membranes for separation, polymer-based sensors, coatings |
Advanced Chemical Probes and Reagents in Synthetic Methodology Development
The this compound scaffold is intrinsically linked to advanced synthetic methodology through its formation via the CuAAC click reaction. This reaction is a cornerstone of modern chemical synthesis due to its high efficiency, stereospecificity, mild reaction conditions, and broad functional group tolerance. illinois.edu The triazole ring formed is not merely a passive linker; it is exceptionally stable to metabolic degradation, reduction, and oxidation, and can participate in dipole-dipole and hydrogen bonding interactions. nih.gov
As a result, benzofuran-triazole derivatives are valuable as advanced chemical probes and reagents for several reasons:
Modular Synthesis: The click chemistry approach allows for a modular assembly. A researcher can synthesize a variety of 2-ethynylbenzofuran precursors and react them with a library of organic azides to rapidly generate a diverse set of benzofuran-triazole derivatives for screening in materials or chemical biology applications.
Bioconjugation: The benzofuran-triazole unit can be used to link different molecular entities. For example, an azido-functionalized benzofuran can be "clicked" onto an alkyne-modified protein or polymer. In this role, the triazole serves as an unreactive, stable bridge connecting the two components. apjonline.in The benzofuran moiety can then act as a fluorescent tag or a rigid structural element.
Fragment-Based Discovery: In materials science, the benzofuran-triazole scaffold can be used as a core fragment. Its derivatives can be synthesized to probe interactions in host-guest systems or to build larger supramolecular structures. The synthetic accessibility allows for systematic modification of the substituents to fine-tune the electronic and steric properties of the molecule for a specific application.
The synthesis of this compound itself, by reacting 2-ethynylbenzofuran with an azide source, exemplifies a powerful synthetic method that provides a stable, versatile scaffold for further chemical exploration and development of complex molecular architectures.
Emerging Research Directions and Future Outlook for Benzofuran Triazole Hybrid Systems
Rational Design and Synthesis of Next-Generation Analogues with Tailored Properties
The rational design of new benzofuran-triazole analogues is a key focus of current research, aiming to create compounds with specific, enhanced properties. This approach relies heavily on understanding the structure-activity relationships (SARs) of existing derivatives. nih.govmdpi.com By systematically modifying the substituents on both the benzofuran (B130515) and triazole rings, researchers can fine-tune the biological and physical characteristics of the resulting molecules.
For instance, studies on antifungal agents have shown that the nature and position of substituents play a crucial role in their efficacy. nih.gov It was observed that derivatives with a di-fluorine-substituted phenyl ring on the benzofuran component were more effective than those with a mono-fluorine substitution. nih.gov Similarly, the groups attached to the triazole ring significantly influenced the antifungal activity, with alkyl-substituted compounds showing greater potency than halogenated ones. nih.gov This systematic variation allows for the development of analogues with optimized activity against specific fungal strains, including those resistant to existing drugs like fluconazole. mdpi.comnih.gov
In the context of anticancer research, the design of novel hybrids is often guided by targeting specific biological pathways. nih.govmdpi.com For example, benzofuran-triazole hybrids have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer therapy. frontiersin.orgresearchgate.net The synthesis of these next-generation analogues often involves multi-step reaction sequences, starting from functionalized benzofuran precursors. A common synthetic strategy is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, which provides a highly efficient and reliable method for linking the benzofuran and triazole components. nih.govmdpi.comniscair.res.in
Integration into Multi-Component Systems and Complex Architectures
The benzofuran-triazole scaffold serves as a versatile building block for the construction of more complex molecular architectures and multi-component systems. nih.govmdpi.com This molecular hybridization strategy aims to combine the pharmacophoric features of the benzofuran-triazole core with other biologically active moieties to create synergistic effects or multi-target agents. nih.govmdpi.comresearchgate.net
Researchers have successfully integrated the benzofuran-triazole unit with a variety of other heterocyclic systems, including:
Oxadiazoles: Creating benzofuran-oxadiazole-triazole hybrids to explore enhanced anticancer potential. nih.govmdpi.com
Carbazoles: Synthesizing benzofuran-tethered triazolylcarbazoles as potential antiviral agents. researchgate.net
Pyrimidines, Quinazolines, and other heterocycles: These have been combined with benzofuran to generate hybrids with a broad range of biological activities, including antibacterial effects. nih.gov
The synthesis of these complex molecules often requires sophisticated, multi-step procedures. For example, the creation of benzofuran-tethered triazolylcarbazoles involves the S-alkylation of a pre-formed benzofuran-based triazole with a bromo-functionalized carbazole (B46965) derivative. researchgate.net These intricate designs can lead to molecules with novel mechanisms of action or improved therapeutic profiles compared to their individual components.
Exploitation of Synergistic Effects Between Benzofuran and Triazole Moieties for Enhanced Functionality
A significant driving force in the development of benzofuran-triazole hybrids is the potential for synergistic effects, where the combined biological activity of the hybrid molecule is greater than the sum of its individual components. nih.govmdpi.com This synergy has been observed across various therapeutic areas, including anticancer, antifungal, and antibacterial applications.
Recent studies have highlighted the synergistic cytotoxic effects of hybrid benzofuran derivatives, including those with triazoles, making them potent agents against malignant tumors. nih.govmdpi.com For example, certain benzofuran-triazole hybrids have demonstrated significant anticancer activity against lung cancer cell lines. nih.gov The combination of the two moieties in a single molecule can lead to enhanced binding to biological targets, improved pharmacokinetic properties, or the ability to overcome drug resistance mechanisms.
| Hybrid Type | Target Activity | Key Findings | Reference |
|---|---|---|---|
| Benzofuran-1,2,4-triazole | Anticancer (Lung Cancer) | Derivative 7h showed significant cytotoxic potential with an IC50 value of 10.9 ± 0.94 μM. | nih.gov |
| Benzofuran-1,2,3-triazole | Antifungal | Several compounds showed satisfactory activity against fluconazole-resistant Trichophyton rubrum. | mdpi.com |
| Benzofuran-1,2,4-triazole | Antibacterial & Acetylcholinesterase Inhibition | Compound 10b was a potent antibacterial agent, while 10d was a highly potent inhibitor of acetylcholinesterase. | mdpi.com |
| Benzofuran-1,2,4-triazole | Thrombolytic | Derivative 7f exhibited the highest thrombolysis (61.4%) among the synthesized hybrids. | nih.gov |
Development of Novel Reaction Methodologies for Sustainable Production
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and efficient methods for the synthesis of benzofuran-triazole compounds. Traditional synthetic methods often involve long reaction times, harsh conditions, and the use of hazardous solvents. nih.govrsc.org To address these limitations, researchers are increasingly turning to non-conventional energy sources like microwave irradiation and ultrasound. nih.govmdpi.comresearchgate.netconnectjournals.com
These green synthetic methodologies offer several advantages:
Reduced Reaction Times: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes. For example, the synthesis of S-alkylated benzofuran–triazole derivatives was achieved in just 70 seconds with high yields using microwave irradiation, compared to 36 hours required by conventional methods. nih.govmdpi.com
Increased Yields: Both ultrasound and microwave-assisted protocols have been shown to improve product yields significantly. nih.govmdpi.comresearchgate.net
Energy Efficiency: These methods are generally more energy-efficient than conventional heating. connectjournals.com
Milder Reaction Conditions: They often allow reactions to proceed under milder conditions, reducing the risk of side reactions and decomposition of sensitive molecules. connectjournals.com
One-pot, multi-component reactions are also being explored as a sustainable approach. These methods improve efficiency by combining multiple reaction steps into a single operation, which minimizes waste and simplifies purification processes. nih.gov The use of grinding techniques, which avoid the use of bulk solvents, is another green chemistry approach that has been successfully applied to the synthesis of precursors for benzofuran-triazole systems. researchgate.net
| Method | Reaction Time | Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 36 hours | 38–79% | Standard, well-established procedures. | nih.gov |
| Ultrasound-Assisted | 30 minutes | 60–90% | Faster reaction, higher yields, energy efficient. | nih.govmdpi.com |
| Microwave-Assisted | ~70 seconds | 68–96% | Extremely rapid, excellent yields, cleaner reactions. | nih.govmdpi.comresearchgate.net |
Advanced Computational Tools for Predictive Material Science and Reactivity Studies
Advanced computational tools are playing an increasingly vital role in the study of benzofuran-triazole systems. These in silico methods allow researchers to predict the properties and behavior of molecules before they are synthesized, saving significant time and resources. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are used to investigate the interactions between these hybrid molecules and their biological targets. researchgate.netresearchgate.net
Molecular docking studies, for example, can predict the binding affinity and orientation of a benzofuran-triazole derivative within the active site of an enzyme, such as the HCV NS5B polymerase or EGFR. nih.govnih.gov This information is invaluable for rational drug design, helping to explain the observed biological activity and guiding the synthesis of more potent analogues. frontiersin.orgnih.gov For instance, docking studies have revealed that benzofuran-1,2,4-triazole scaffolds can exhibit excellent binding affinity scores against viral enzymes, in some cases better than standard reference drugs. nih.gov
Beyond biological applications, machine learning and deep learning models are emerging as powerful tools for predicting the physicochemical properties of heterocyclic compounds, which is crucial for their application in materials science. nih.govresearchgate.net These models can be trained on existing data to predict properties like density, thermal stability, and electronic characteristics of novel, unsynthesized materials, thereby accelerating the discovery of new functional materials. nih.govresearchgate.netnih.gov
Challenges and Opportunities in the Field of Heterocyclic Organic Materials Chemistry
The field of heterocyclic organic materials chemistry, including the study of benzofuran-triazole systems, is rich with opportunities but also faces several challenges. rsc.orgopenaccessgovernment.org
Challenges:
Synthetic Complexity: The synthesis of complex, multi-functional heterocyclic molecules can be challenging, often requiring multi-step procedures with potential issues in yield and purity. rsc.org Developing efficient and stereoselective synthetic methods remains a key challenge.
Predictive Accuracy: While computational tools are powerful, accurately predicting the solid-state structure and properties of new materials remains a significant hurdle. nih.gov The gap between computationally designed molecules and those that can be practically synthesized needs to be bridged. nih.gov
Biological Complexity: In medicinal chemistry, overcoming issues like drug resistance and ensuring favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for new heterocyclic compounds are ongoing challenges.
Opportunities:
Vast Chemical Space: The structural diversity of heterocyclic compounds is immense, offering a vast and largely unexplored chemical space for the discovery of new drugs and materials with novel properties. msesupplies.com
Sustainable Chemistry: There is a significant opportunity to develop greener and more sustainable synthetic methods for heterocyclic compounds, reducing the environmental impact of chemical synthesis. msesupplies.com
Advanced Materials: Heterocyclic compounds are fundamental building blocks for a wide range of advanced materials, including organic semiconductors, polymers, and photovoltaic cells. msesupplies.com Benzofuran-triazole systems, with their tunable electronic properties, are promising candidates for these applications.
Interdisciplinary Collaboration: The advancement of the field relies on collaboration between synthetic chemists, computational scientists, biologists, and materials scientists to design, synthesize, and test new functional molecules.
Q & A
Q. What are the most efficient synthetic routes for 5-(1-benzofuran-2-yl)-1H-1,2,3-triazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via click chemistry (copper-catalyzed azide-alkyne cycloaddition) or Buchwald–Hartwig amination for introducing aryl/heteroaryl groups. Optimization involves:
- Varying catalysts (e.g., Cu(I) for click chemistry, Pd-based catalysts for cross-coupling) .
- Adjusting solvent polarity (e.g., DMF for improved solubility) and temperature (60–100°C for cycloaddition) .
- Monitoring progress via TLC or HPLC to isolate intermediates and minimize side reactions .
Typical yields range from 65% (Buchwald–Hartwig) to 85% (click chemistry) under optimized conditions .
Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR (1H/13C) to confirm regiochemistry of the triazole ring and benzofuran substitution pattern .
- FTIR to identify functional groups (e.g., C≡N stretch at ~2100 cm⁻¹ in azide precursors) .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve ambiguities in regiochemistry and confirm solid-state packing .
Purity is assessed via HPLC (>95% purity threshold) using C18 columns and acetonitrile/water gradients .
Q. How can researchers assess the reactivity of the triazole ring in further functionalization reactions?
- Methodological Answer : The 1,2,3-triazole ring undergoes:
- N-alkylation with propargyl bromides or electrophiles under basic conditions (K₂CO₃, DMF, 50°C) .
- Cross-coupling (Suzuki-Miyaura) at the C5 position using Pd(PPh₃)₄ and aryl boronic acids .
- Cycloaddition with nitriles to form tetrazolo[1,5-a]triazole derivatives .
Monitor reactivity via in situ NMR or LC-MS to track intermediate formation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the optoelectronic properties of this compound, and how do they compare with experimental data?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311G**) to model HOMO-LUMO gaps and UV-Vis absorption spectra .
- Compare computed λmax values with experimental UV-Vis spectroscopy in solvents like ethanol or DMSO. Discrepancies <10 nm indicate reliable models .
- Use time-dependent DFT (TD-DFT) to simulate fluorescence emission, validated against experimental Stokes shifts .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro assays : Test antifungal activity (MIC against Candida albicans) or COX-2 inhibition (ELISA-based assays) .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzofuran moiety to enhance bioactivity.
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 PDB: 5KIR) .
- Correlate logP (HPLC-derived) with cellular permeability .
Q. What strategies resolve contradictions in solvatochromic data observed in different solvent systems?
- Methodological Answer :
- Apply Kamlet-Taft solvent parameters (π*, α, β) to quantify solvent polarity and hydrogen-bonding effects .
- Use multivariate regression to model spectral shifts (e.g., λmax vs. π* + α). A high R² (>0.90) validates solvent-solute interactions .
- Replicate experiments in aprotic solvents (e.g., cyclohexane) to isolate polarity effects from H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
